molecular formula C10H20O3 B1383587 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol CAS No. 1936554-46-9

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

Cat. No.: B1383587
CAS No.: 1936554-46-9
M. Wt: 188.26 g/mol
InChI Key: RGNCWRBXOHYNFM-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is an organic compound with the molecular formula C10H20O3. It is characterized by a cyclobutane ring substituted with two methoxy groups and four methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

The primary targets of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol are currently unknown . This compound is a relatively new substance and research into its specific targets is still ongoing.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethylcyclobutanone with methanol in the presence of an acid catalyst to introduce the methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylcyclobutanedione: This compound has a similar cyclobutane core but with diketone functionality.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another related compound with hydroxyl groups instead of methoxy groups.

Uniqueness

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy groups provide different reactivity compared to hydroxyl or carbonyl groups in similar compounds.

Properties

IUPAC Name

3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h7,11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNCWRBXOHYNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1(OC)OC)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 2
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 3
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 5
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 6
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

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